9alpha-Bromo-21-deacetoxy Deflazacort is a synthetic derivative of Deflazacort, a glucocorticoid medication primarily used for its anti-inflammatory properties. The compound is classified under corticosteroids, which are steroid hormones that play a crucial role in regulating various physiological processes, including inflammation and immune responses. Its chemical structure is characterized by the presence of a bromine atom at the 9-alpha position and the absence of an acetyl group at the 21 position compared to its parent compound, Deflazacort.
The synthesis of 9alpha-Bromo-21-deacetoxy Deflazacort involves several methods that typically include bromination and deacetylation reactions. The most common synthetic route includes:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) and yields may vary based on the laboratory protocols employed.
The molecular structure of 9alpha-Bromo-21-deacetoxy Deflazacort can be represented using various chemical notations:
C[C@@]12[C@@]3(C(C)=O)[C@H](OC(C)=N3)C[C@@]1([H])[C@@](CCC4=CC5=O)([H])[C@]([C@@]4(C)C=C5)(Br)[C@@H](O)C2
InChI=1/C23H28BrNO4/c1-12(26)23-19(29-13(2)25-23)10-17-16-6-5-14-9-15(27)7-8-20(14,3)22(16,24)18(28)11-21(17,23)4/h7-9,16-19,28H,5-6,10-11H2,1-4H3
The structure features multiple rings characteristic of steroid compounds and showcases the functional groups that contribute to its biological activity.
9alpha-Bromo-21-deacetoxy Deflazacort can undergo various chemical reactions typical for steroid derivatives. Key reactions include:
These reactions are essential for exploring its pharmacological potential and optimizing therapeutic applications.
The mechanism of action of 9alpha-Bromo-21-deacetoxy Deflazacort is primarily linked to its role as a glucocorticoid receptor agonist. Upon administration:
This mechanism underlies its therapeutic efficacy in conditions such as Duchenne muscular dystrophy and other inflammatory disorders.
Key physical and chemical properties of 9alpha-Bromo-21-deacetoxy Deflazacort include:
Property | Value |
---|---|
Solubility | 0.104 mg/mL |
LogP (Partition Coefficient) | 2.13 |
pKa (Strongest Acidic) | 13.76 |
pKa (Strongest Basic) | 0.55 |
Polar Surface Area | 96.19 Ų |
Rotatable Bond Count | 2 |
These properties are crucial for understanding its behavior in biological systems and its potential for drug formulation.
9alpha-Bromo-21-deacetoxy Deflazacort has significant scientific uses primarily in pharmacological research and development:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7